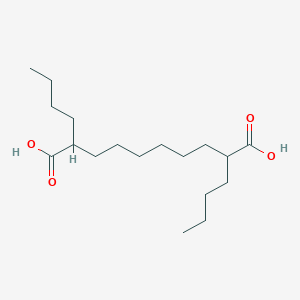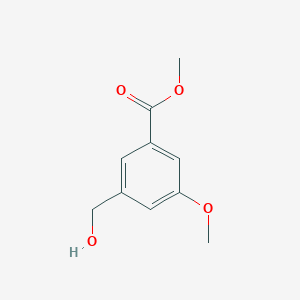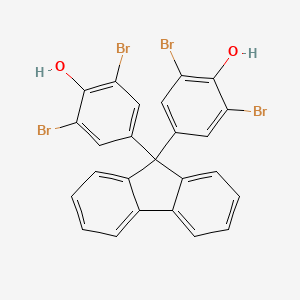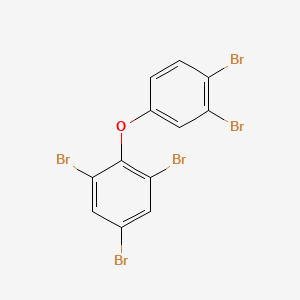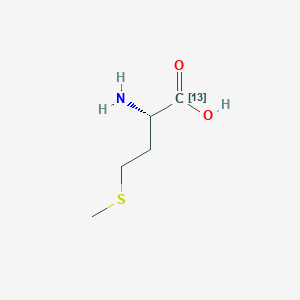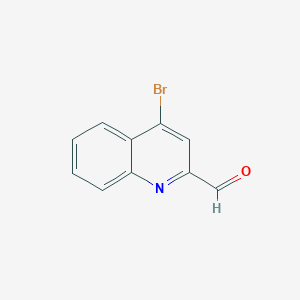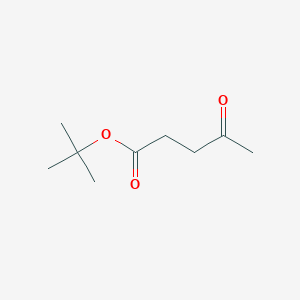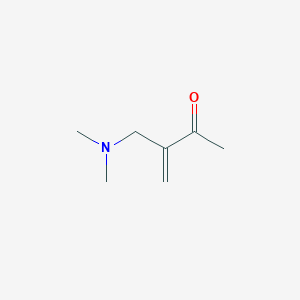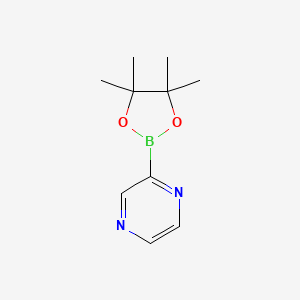
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Übersicht
Beschreibung
The compound “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” belongs to the class of organoboronic compounds, which are characterized by a boron atom bonded to an organic group. These compounds are often used in organic synthesis due to their reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are often synthesized through borylation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
Organoboronic compounds like this one are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other organoboronic compounds. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a density of 0.882 g/mL at 25 °C and a boiling point of 42-43 °C/50 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study focuses on the synthesis and characterization of derivatives related to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine, showcasing its utility as a raw substitute material for the synthesis of complex molecules. The research conducted by Liao et al. (2022) on a related compound underscores the compound's importance in organic synthesis, providing valuable insights into its structural and spectroscopic properties through methods like FT-IR, NMR, and X-ray diffraction. This research emphasizes the compound's role in advancing materials science and chemistry through the development of new materials and the exploration of their properties (Liao et al., 2022).
Molecular Docking and Anti-Tubercular Activity
El-Azab et al. (2018) conducted a study involving the synthesis, spectroscopic analysis, and evaluation of condensed oxadiazole and pyrazine derivatives. This study highlighted the potential biological activities of pyrazine derivatives, including their anti-tubercular properties. The research findings suggest these compounds could be promising candidates for developing new anti-tuberculosis drugs. Moreover, the study explored the compounds' interactions with proteins, suggesting a potential for anti-cancer applications. This indicates the compound's broader relevance in medicinal chemistry and drug development (El-Azab et al., 2018).
Neuroprotective Properties
Research by Zhong et al. (2016) on tetramethyl pyrazine, a compound structurally similar to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine, demonstrated neuroprotective effects against anoxia/reoxygenation injury in rat hippocampal neurons. This study suggested the compound's potential for treating neuronal injuries and diseases, highlighting its significance in neuroscience and pharmacology (Zhong et al., 2016).
Electroluminescent Materials
The synthesis of electroluminescent materials utilizing pyrazine derivatives has been explored, indicating the compound's utility in developing new optoelectronic devices. This application signifies the compound's role in the field of material science, particularly in creating components for electronic and photonic technologies (Cheon et al., 2005).
Safety And Hazards
Zukünftige Richtungen
The use of organoboronic compounds in organic synthesis is a well-established field with many potential future directions. These compounds are particularly useful in the synthesis of complex organic molecules, and ongoing research is focused on developing new reactions and improving the efficiency and selectivity of existing reactions .
Eigenschaften
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCBFJFHINDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590532 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine | |
CAS RN |
1083179-99-0 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



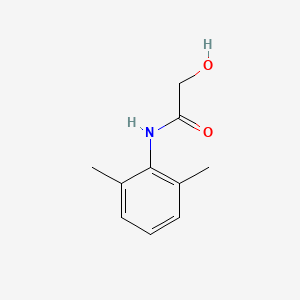
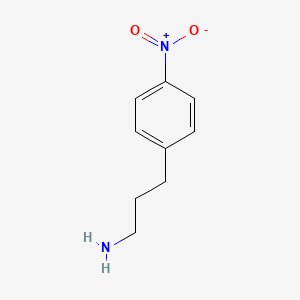
![N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B1602246.png)
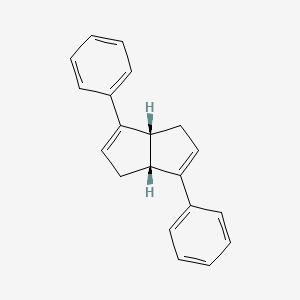
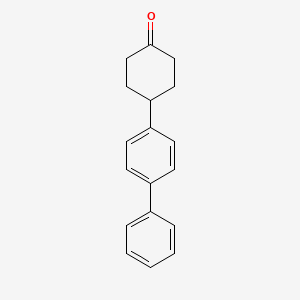
![3-Oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1602250.png)
